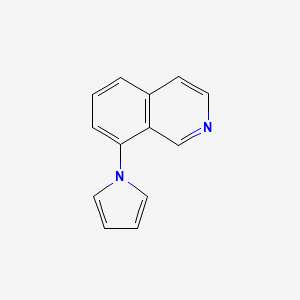

8-(Pyrrol-1-yl)isoquinoline

描述

属性

分子式 |

C13H10N2 |

|---|---|

分子量 |

194.23 g/mol |

IUPAC 名称 |

8-pyrrol-1-ylisoquinoline |

InChI |

InChI=1S/C13H10N2/c1-2-9-15(8-1)13-5-3-4-11-6-7-14-10-12(11)13/h1-10H |

InChI 键 |

YYHXNLCQPSAQEC-UHFFFAOYSA-N |

规范 SMILES |

C1=CN(C=C1)C2=CC=CC3=C2C=NC=C3 |

产品来源 |

United States |

科学研究应用

Biological Activities

8-(Pyrrol-1-yl)isoquinoline exhibits a range of biological activities, making it a candidate for further pharmacological exploration:

- Anticancer Activity : Compounds based on the pyrroloisoquinoline scaffold have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7, MDA-MB231) and cervical (HeLa) cancers. Studies indicate that these compounds can act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .

- Neuroprotective Effects : Research has indicated that derivatives of this compound may interact with tau proteins implicated in neurodegenerative diseases such as Alzheimer's disease. The ability to bind effectively to these proteins suggests potential therapeutic applications in treating neurodegeneration .

Case Studies

化学反应分析

Thorpe–Ziegler Cyclization for Thieno-Isoquinoline Formation

Intramolecular cyclization of tetrahydroisoquinoline-3-thiones with sodium ethoxide generates thieno[2,3-c]isoquinolines, which are precursors for pyrrolyl derivatives .

Reaction Pathway :

-

S-Alkylation : Reaction of 7-acetyl-8-aryl-tetrahydroisoquinoline-3-thiones (3a,b ) with N-aryl-2-chloroacetamides (4a–e ) yields intermediates 5a–g .

-

Cyclization : Heating 5a–g in ethanol with sodium ethoxide triggers intramolecular nucleophilic attack, forming thieno-isoquinolines 6a–g .

Optimized Conditions :

-

Catalyst: Sodium ethoxide (0.1 g Na in 30 mL ethanol)

-

Temperature: Reflux (78°C)

[3+2] and [4+2] Annulation Reactions

Copper-catalyzed annulation of ketoxime acetates with ynals enables regioselective access to pyrrole-annelated isoquinolines .

Catalyst Screening :

| Catalyst | Solvent | Yield (%) | Product Ratio (Pyrrole:Isoquinoline) |

|---|---|---|---|

| None | Acetonitrile | 0 | – |

| CuBr | Acetonitrile | 82 | 4:1 |

| CuCl | Acetonitrile | 72 | 3:1 |

Key Observations :

Acid-Mediated Cyclization in Hexafluoroisopropanol (HFIP)

HFIP facilitates proton migration and Wagner–Meerwein rearrangements to form lactone-annelated pyrrolo[2,1-a]isoquinolines .

Proposed Mechanism :

-

HFIP polarizes the enamine moiety, enabling pyrrole ring formation.

2. -Hydride shift generates a carbocation intermediate.

Substituent Effects :

| R Group on Isoquinoline | Product Yield (%) |

|---|---|

| Isopropyl | 64 |

| p-NO₂-Phenyl | 50 |

| p-OMe-Phenyl | 58 |

相似化合物的比较

Comparison with Similar Compounds

Structural and Reactivity Differences

- Positional Effects: Substituents at the 5- and 8-positions of isoquinoline significantly influence photobasicity. For example, 8-amino-isoquinoline exhibits a photobasicity (pK∗) of 15.12, while 5,8-diamino-isoquinoline reaches pK∗ = 17.46. The pyrrole group in 8-(Pyrrol-1-yl)isoquinoline may similarly enhance photophysical properties through electron donation, though experimental data specific to this compound are pending .

- Synthetic Efficiency: Microwave-assisted synthesis of related isoquinoline derivatives (e.g., spiro-triazolidine compounds) achieves 79–88% yields in 15 minutes, outperforming traditional methods (48–55% yields over 4 hours). This suggests that microwave techniques could optimize the synthesis of this compound derivatives .

Toxicity and Mutagenicity

- Scaffold Safety: Computational models (PROTOX, Lazar) predict isoquinoline derivatives to be less toxic than naphthalene-based compounds. For instance, naphthalene is classified as "slightly toxic" (Class 4/6), whereas 1,4-isoquinoline is "non-toxic" (Class 6/6). Mini-Ames assays confirm isoquinoline’s lower mutagenicity, a critical advantage in drug development .

- Mitochondrial Toxicity: Isoquinoline derivatives structurally related to MPTP (e.g., quaternary isoquinolinium cations) inhibit mitochondrial respiration, akin to the neurotoxin MPP+. However, this compound’s neutral pyrrole group may reduce mitochondrial accumulation compared to charged derivatives .

Photochemical Properties

- Photobasicity Trends: Isoquinoline derivatives generally exhibit lower pK∗ values than quinoline analogs. However, electron-donating groups at position 8 (e.g., -NH₂ or pyrrole) elevate pK∗ by stabilizing the photoexcited conjugate acid. This property is exploitable in light-driven catalysis or sensing applications .

Comparative Data Table

Research Findings and Implications

- Pharmacological Potential: The structural versatility of this compound makes it a candidate for MDR reversal or neurodegenerative disease research, provided mitochondrial toxicity is mitigated through substituent engineering .

- Photochemical Applications : Its electron-rich pyrrole group could advance organic photovoltaics or photocatalysis, though experimental validation of its pK_∗ and excitation energies is needed .

- Synthetic Advancements : Microwave-assisted synthesis and regioselective functionalization (e.g., Scholl reactions) offer pathways to derivatives with enhanced bioactivity and solubility .

准备方法

Key Steps:

-

Synthesis of Tetrahydroisoquinoline Intermediates :

Starting materials such as 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones (3a,b ) are prepared via condensation of acetylcyclohexanones with cyanothioacetamide. -

Reaction with N-Aryl-2-chloroacetamides :

These intermediates react with N-aryl-2-chloroacetamides (4a–e ) in ethanol with sodium acetate, yielding substituted methylsulfanylisoquinolines (5a–g ). -

Cyclization and Pyrrole Introduction :

Heating 5a–g in ethanol containing sodium ethoxide induces Thorpe-Zeigler cyclization, forming thieno[2,3-c]isoquinolines (6a–g ). Subsequent treatment of 6c,f,g with 2,5-dimethoxytetrahydrofuran in glacial acetic acid facilitates Paal-Knorr pyrrole synthesis, yielding 8-(pyrrol-1-yl)isoquinoline derivatives (7a–c ) with yields of 68–79%.

Representative Example:

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is widely employed to introduce pyrrole rings onto isoquinoline scaffolds. This method involves condensing primary amines with 1,4-diketones or their equivalents.

Procedure:

Optimization Notes:

-

Solvent : Glacial acetic acid enhances protonation, accelerating cyclization.

-

Yield : Typically 65–79%, depending on substituent electronic effects.

Formal [3+2] Annulation of Ketoxime Acetates and Ynals

A metal-free annulation strategy enables regioselective synthesis of pyrrole-isoquinoline hybrids. This method, reported by Zhang et al. (2020), employs ketoxime acetates and ynals under mild conditions.

Reaction Conditions:

Mechanism:

The reaction involves N–O bond cleavage of ketoxime acetates, followed by C–C/C–N bond formation to construct the pyrrole and isoquinoline rings concurrently.

Acid-Catalyzed Rearrangement of Ethynyl-Vinyl Isoquinolines

Hexafluoroisopropanol (HFIP)-mediated rearrangements offer a solvent-controlled route to lactone-annelated pyrrolo[2,1-a]isoquinolines, which can be derivatized to 8-(pyrrol-1-yl)isoquinolines.

Protocol:

Key Insight:

-

Solvent Effects : Trifluoroethanol (TFE) favors pyrido[2,1-a]isoquinolines, while HFIP/AcOH mixtures promote lactone formation.

Comparative Analysis of Methods

| Method | Substrates | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Thorpe-Zeigler Cyclization | Tetrahydroisoquinolines | Ethanol, NaOEt, reflux | 68–79 | High regioselectivity | Multi-step synthesis |

| Paal-Knorr Synthesis | Amino-isoquinolines | Acetic acid, reflux | 65–79 | Mild conditions | Requires pre-functionalized amines |

| [3+2] Annulation | Ketoxime acetates, ynals | CuBr, t-BuOK, 60°C | 55–73 | Atom-economical, one-pot | Limited substrate scope |

| HFIP/AcOH Rearrangement | Ethynyl-vinyl isoquinolines | HFIP/AcOH, 20°C | 50–64 | Solvent-controlled selectivity | High cost of fluorinated solvents |

| Bischler-Napieralski | β-Arylethylamides | POCl₃, toluene, 110°C | 15–38 | Classical approach | Low yields, harsh conditions |

常见问题

Basic: What are the most reliable synthetic routes for 8-(Pyrrol-1-yl)isoquinoline?

Methodological Answer:

The synthesis of this compound derivatives often involves one-pot or multi-step strategies. A direct one-pot method uses isoquinolinium bromide derivatives reacted with maleic acid in the presence of TPCD (tetraphenylcyclopentadienone) and potassium carbonate, yielding fused pyrrolo-isoquinoline structures through cyclization . Alternatively, the Bischler–Napieralski synthesis—commonly applied to isoquinolines—can be adapted by acylating β-phenylethylamine analogs and cyclodehydrating with Lewis acids like POCl₃ . For functionalized derivatives, coupling reactions with carbonyl chlorides (e.g., 8-isoquinolinecarbonyl chloride) and pyrrole esters under basic conditions achieve moderate yields (40–45%) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction is critical for confirming bond geometries and planarities. For example, in phenyl(pyrrolo[2,1-a]isoquinolin-3-yl)methanone, the fused isoquinoline-pyrrole moiety was confirmed as planar, with a dihedral angle of 53.73° between the fused ring and benzene substituent . Key bond lengths (e.g., N–C8: 1.375 Å, N–C11: 1.414 Å) and angles (e.g., C8–C9–C10: 109.2°) should align with sp² hybridization and Allen et al.’s normative ranges . Intramolecular weak hydrogen bonds (e.g., C–H⋯O forming S(6) rings) further stabilize the structure and can be identified via crystallographic data .

Basic: What purification techniques are optimal for isolating this compound derivatives?

Methodological Answer:

Post-synthesis purification typically involves silica gel column chromatography with eluents like petroleum ether/ethyl acetate (3:1) to isolate intermediates . Recrystallization from mixed solvents (e.g., ethyl acetate/petroleum ether) improves purity, yielding single crystals suitable for X-ray analysis . For polar derivatives, HPLC with C18 columns and gradient elution (water/acetonitrile) may resolve closely related impurities.

Advanced: How can researchers reconcile discrepancies between experimental and computational structural data?

Methodological Answer:

Discrepancies often arise from solvent effects or crystal packing forces. For instance, computational models (DFT or molecular mechanics) may predict planar geometries, but X-ray data might show slight distortions due to van der Waals interactions . Validate computational assumptions by comparing experimental bond angles (e.g., C11–C10–C9: 107.8°) and torsional parameters with simulated values. Adjust solvent environment parameters in simulations to mimic crystallization conditions .

Basic: What spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrole protons at δ 6.5–7.2 ppm and isoquinoline aromatic signals at δ 7.5–8.3 ppm) .

- ESI-MS : Confirms molecular weight (e.g., m/z 339.3 for methoxy-substituted derivatives) .

- XRD : Resolves regiochemistry and stereoelectronic effects in fused rings .

Advanced: What strategies improve reaction yields in multi-step syntheses of functionalized derivatives?

Methodological Answer:

- Catalyst optimization : TPCD enhances cyclization efficiency in one-pot syntheses, achieving ~80% yields .

- Excess reagents : Using 1.2–1.5 equivalents of maleic acid drives cyclization to completion .

- Temperature control : Reflux in DMF at 110–120°C minimizes side reactions during coupling steps .

Basic: How to design biological activity assays for this compound derivatives?

Methodological Answer:

Leverage structural analogs (e.g., indolizines) as benchmarks. Use in vitro assays such as:

- Enzyme inhibition : Test against kinases or phosphatases linked to disease pathways .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values with reference drugs .

Advanced: What challenges arise in crystallizing this compound derivatives, and how are they mitigated?

Methodological Answer:

- Solvent selection : Slow evaporation from low-polarity solvents (e.g., petroleum ether/ethyl acetate) reduces nucleation rates, favoring large crystals .

- Impurity removal : Pre-purify via column chromatography to eliminate amorphous byproducts.

- Temperature gradients : Gradual cooling (0.5°C/hour) minimizes lattice defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。